molecular formula C17H11F3N2O2 B11073373 (3Z)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)quinoline-2,4(1H,3H)-dione

(3Z)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)quinoline-2,4(1H,3H)-dione

Cat. No.: B11073373
M. Wt: 332.28 g/mol
InChI Key: SKHNMJCAQHKXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{(Z)-1-[3-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2,4(1H)-QUINOLINEDIONE is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a quinolinedione structure

Properties

Molecular Formula

C17H11F3N2O2

Molecular Weight

332.28 g/mol

IUPAC Name

4-hydroxy-3-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-quinolin-2-one

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)10-4-3-5-11(8-10)21-9-13-15(23)12-6-1-2-7-14(12)22-16(13)24/h1-9H,(H2,22,23,24)

InChI Key

SKHNMJCAQHKXMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C=NC3=CC=CC(=C3)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-1-[3-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2,4(1H)-QUINOLINEDIONE typically involves the reaction of 3-(trifluoromethyl)aniline with a quinolinedione precursor under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the aniline, followed by the addition of the quinolinedione compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-1-[3-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2,4(1H)-QUINOLINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-{(Z)-1-[3-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2,4(1H)-QUINOLINEDIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(Z)-1-[3-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2,4(1H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-((Z)-[4-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE)-2H-CHROMENE-2,4-DIONE
  • 3-{[3,5-DI(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}PENTANE-2,4-DIONE

Uniqueness

Compared to similar compounds, 3-{(Z)-1-[3-(TRIFLUOROMETHYL)ANILINO]METHYLIDENE}-2,4(1H)-QUINOLINEDIONE stands out due to its specific quinolinedione structure, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .

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